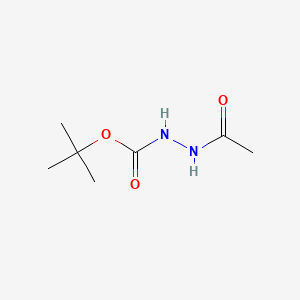![molecular formula C16H13N3O2S B2841886 9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896345-66-7](/img/structure/B2841886.png)
9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core structure . This core is a heterocyclic compound (a ring structure containing atoms of at least two different elements) and is often found in various pharmaceuticals and functional materials .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar triazine derivatives have been synthesized by introducing substituents into positions 2, 4, and 7 of the ring . The diversity in the derivatization of the triazine scaffold is achieved by the introduction of substituents via two complementary approaches for the synthesis of key intermediates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Triazine derivatives are known to exhibit a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Synthesis and Antitumor Activity
Triazine derivatives have been synthesized through various chemical reactions and evaluated for their potential antitumor activities. For instance, the synthesis of novel triazines and triazepines from key precursors demonstrated antitumor activity against human breast cell MCF-7 line and liver carcinoma cell line HepG2, highlighting the potential of triazine derivatives in cancer research (Badrey & Gomha, 2012).
Antifungal and Antimicrobial Activities
The antifungal and antimicrobial properties of pyrido[3,4-e]-1,2,4-triazines and related compounds were investigated, showing inhibitory effects on strains of Candida, Aspergillus, Mucor, and Trychophyton species at MIC's of less than or equal to 16 micrograms/mL (Reich et al., 1989). This suggests their potential use as antifungal agents in medical applications.
Heterocyclic Chemistry and Chemical Synthesis
The chemical synthesis of 1,2,4-triazine derivatives involves complex reactions that yield various biologically active compounds. For example, the reaction of cyclic ketones with 1,2,4-triazin-5(4H)-ones under certain conditions led to the formation of polycyclic systems with potential pharmaceutical applications (Egorov et al., 2012). These findings contribute to the broader field of heterocyclic chemistry, where triazine derivatives are explored for their unique chemical properties and potential in drug development.
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of related triazine derivatives . Additionally, its potential uses in material science, such as in the fabrication of organic light-emitting diodes (OLEDs), could also be explored .
特性
IUPAC Name |
9-methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-11-6-5-9-19-14(11)17-15(18-16(19)21)22-10-13(20)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWWRUJRDGDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[5-(1H-imidazol-2-yl)furan-2-yl]-1-(oxan-2-yl)-1H-pyrazole](/img/structure/B2841803.png)
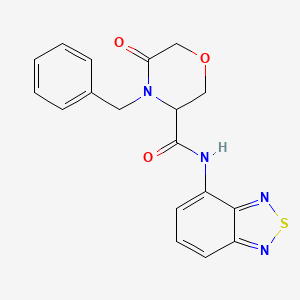
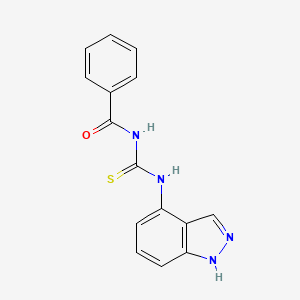
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2841809.png)

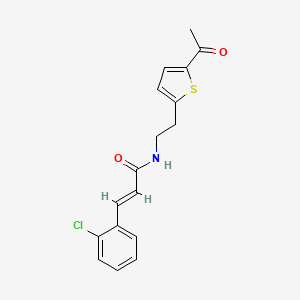
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2841818.png)
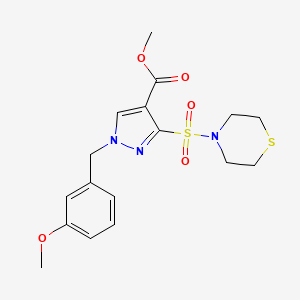
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)

